molecular formula C22H19NO4 B3396213 (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 2-methoxybenzoate CAS No. 1011573-49-1

(E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 2-methoxybenzoate

Cat. No. B3396213
CAS RN: 1011573-49-1
M. Wt: 361.4 g/mol
InChI Key: JHIRRIXKEXCWSJ-BQYQJAHWSA-N
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Description

This compound is an organic molecule with a complex structure. It contains a pyridinyl group, which is a type of aromatic heterocyclic compound, and a phenyl group, which is a functional group made up of a six-membered aromatic ring, minus a hydrogen (C6H5). The presence of methoxy groups (-OCH3) and a vinyl group (-CH=CH2) also suggest that this compound could have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic rings (in the pyridinyl and phenyl groups) would contribute to the compound’s stability. The vinyl group could potentially participate in reactions involving the addition of molecules across the double bond .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its exact molecular structure. The aromatic rings might undergo electrophilic aromatic substitution reactions, while the vinyl group could potentially participate in addition reactions. The methoxy groups might be involved in reactions if conditions for demethylation are met .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings might contribute to its stability and possibly its solubility in certain solvents. The methoxy groups might influence its polarity .

Mechanism of Action

The mechanism of action would depend on the application of this compound. For instance, if it’s used as a drug, the mechanism of action would involve interaction with biological targets in the body. If it’s used as a catalyst or a reactant in a chemical reaction, the mechanism of action would involve its participation in the reaction .

Future Directions

Future research on this compound could involve studying its synthesis, its reactivity, and its potential applications. For instance, it could be investigated for use in pharmaceuticals, in materials science, or in chemical synthesis .

properties

IUPAC Name

[2-methoxy-4-[(E)-2-pyridin-4-ylethenyl]phenyl] 2-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO4/c1-25-19-6-4-3-5-18(19)22(24)27-20-10-9-17(15-21(20)26-2)8-7-16-11-13-23-14-12-16/h3-15H,1-2H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHIRRIXKEXCWSJ-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)C=CC3=CC=NC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)/C=C/C3=CC=NC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 2-methoxybenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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